![molecular formula C11H20O2 B6434246 3-cyclohexyl-2,2-dimethylpropanoic acid CAS No. 41417-90-7](/img/structure/B6434246.png)
3-cyclohexyl-2,2-dimethylpropanoic acid
Overview
Description
3-cyclohexyl-2,2-dimethylpropanoic acid is a complex organic compound. It consists of a cyclohexyl group (a six-membered carbon ring), a propanoic acid group (a three-carbon chain with a carboxylic acid at the end), and two methyl groups attached to the second carbon of the propanoic acid .
Molecular Structure Analysis
The molecular structure of 3-cyclohexyl-2,2-dimethylpropanoic acid can be deduced from its name. The “3-cyclohexyl” indicates a cyclohexyl group attached to the third carbon of the propanoic acid backbone. The “2,2-dimethyl” indicates two methyl groups attached to the second carbon of the propanoic acid backbone .Scientific Research Applications
Synthesis and Cyclization in Drug Discovery
- Research has developed a tandem 1,1-dimethyltrifluoroethylation and cyclization of isonitriles with 3,3,3-trifluoro-2,2-dimethylpropanoic acid, which is efficient for synthesizing CMe2CF3-containing heteroarenes. These compounds are potentially useful in drug discovery (Shi et al., 2018).
- A method for direct synthesis of C(CF3)Me2-substituted heteroarenes via decarboxylative 1,1-dimethyltrifluoroethylation using 3,3,3-trifluoro-2,2-dimethylpropanoic acid has been reported. This transition-metal-free approach provides an efficient route to these heteroarenes, also valuable in drug discovery processes (Liu et al., 2018).
Potential in Cerebral Stimulants
- Studies have explored the preparation of 2-dimethylaminoethyl esters of various carboxylic acids, including 2,2-dimethylpropanoic acid. These compounds were synthesized for pharmacological testing, indicating potential applications as cerebral stimulants (Protiva et al., 1990).
Insecticide Precursors and Pyrethroid Metabolites
- Research has focused on the synthesis of chrysanthemic acid and hemicaronic aldehyde, precursors of natural and unnatural pyrethroid insecticides, from 3-cyano-2,2-dimethyl cyclopropane-1-carboxylic acid (Vos & Krief, 1979).
- A study developed a method for detecting pyrethroid metabolites in human urine, including compounds derived from 2,2-dimethyl cyclopropane-1-carboxylic acid, indicating its relevance in monitoring exposure to synthetic pyrethroids (Arrebola et al., 1999).
Cytotoxic Activity in Cancer Research
- Novel metal complexes derived from methyl-3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate have been synthesized and demonstrated anti-tumor activities, suggesting potential applications as CDK8 kinase inhibitors in colon cancer therapy (Aboelmagd et al., 2021).
Mechanism of Action
Target of Action
Related compounds have been found to inhibit the proliferation of colon cancer cells
Mode of Action
It’s possible that it may interact with its targets in a similar manner to related compounds, which have been found to inhibit cell proliferation .
Result of Action
Related compounds have been found to inhibit the proliferation of colon cancer cells , suggesting potential antitumor effects.
properties
IUPAC Name |
3-cyclohexyl-2,2-dimethylpropanoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20O2/c1-11(2,10(12)13)8-9-6-4-3-5-7-9/h9H,3-8H2,1-2H3,(H,12,13) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGOAMBNKYPKWBK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CC1CCCCC1)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Cyclohexyl-2,2-dimethylpropanoic acid |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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